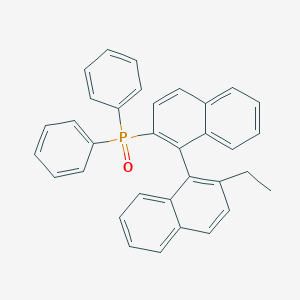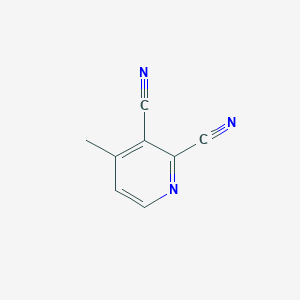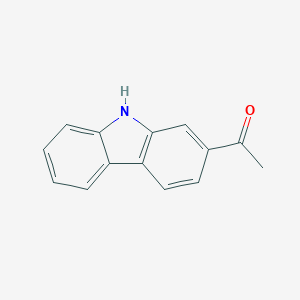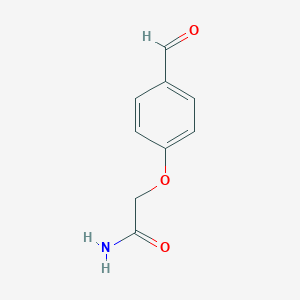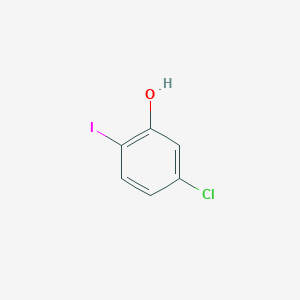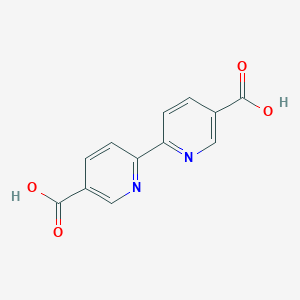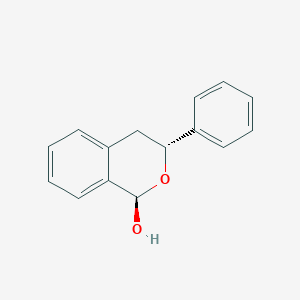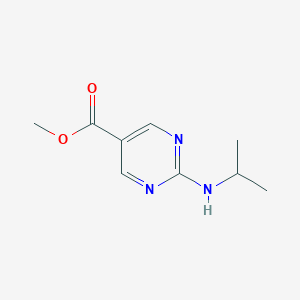
Methyl2-(isopropylamino)pyrimidine-5-carboxylate
描述
Methyl2-(isopropylamino)pyrimidine-5-carboxylate is a chemical compound with a pyrimidine core structure Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids
准备方法
The synthesis of Methyl2-(isopropylamino)pyrimidine-5-carboxylate typically involves multistep organic reactions. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring, followed by functional group modifications to introduce the isopropylamino and methoxycarbonyl groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.
化学反应分析
Methyl2-(isopropylamino)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups. Common reagents include halides and amines.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups.
科学研究应用
Methyl2-(isopropylamino)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals, where its reactivity and functional groups are advantageous.
作用机制
The mechanism by which Methyl2-(isopropylamino)pyrimidine-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Methyl2-(isopropylamino)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
2-Amino-4-methoxycarbonylpyrimidine: Similar in structure but lacks the isopropylamino group, which may affect its reactivity and biological activity.
5-Methyl-2-isopropylaminopyrimidine:
2-Isopropylamino-4,6-dimethylpyrimidine: Has additional methyl groups, which can influence its steric and electronic characteristics.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential for diverse applications.
属性
CAS 编号 |
148741-62-2 |
|---|---|
分子式 |
C9H13N3O2 |
分子量 |
195.22 g/mol |
IUPAC 名称 |
methyl 2-(propan-2-ylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-6(2)12-9-10-4-7(5-11-9)8(13)14-3/h4-6H,1-3H3,(H,10,11,12) |
InChI 键 |
BMZVQFVNORDZSX-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC=C(C=N1)C(=O)OC |
规范 SMILES |
CC(C)NC1=NC=C(C=N1)C(=O)OC |
同义词 |
5-Pyrimidinecarboxylicacid,2-[(1-methylethyl)amino]-,methylester(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
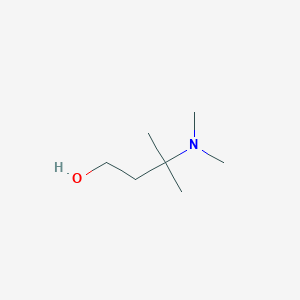
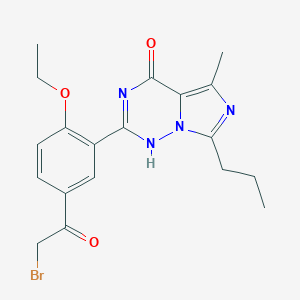
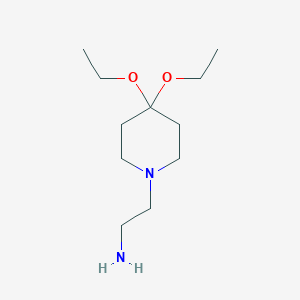
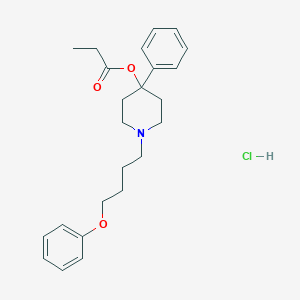
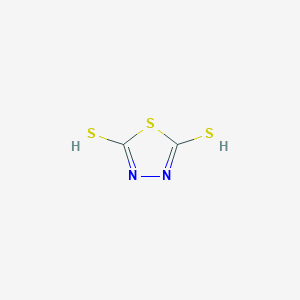

![(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B142949.png)
